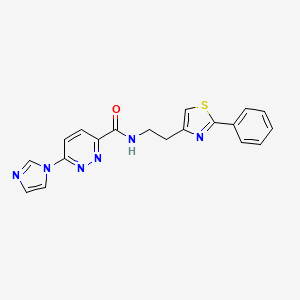

![molecular formula C18H18N2O5S B2438634 N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 2034251-11-9](/img/structure/B2438634.png)

N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

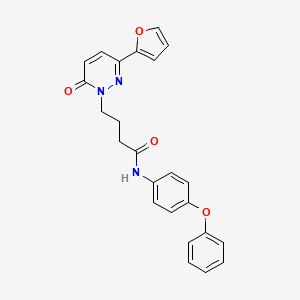

The compound is a complex organic molecule that likely contains a benzamide moiety and a bifuran moiety. Benzamide is a simple amide derived from benzoic acid, featuring a benzene ring and an amide group . Bifuran is a type of heterocyclic compound consisting of two furan rings. The N,N-dimethylsulfamoyl group is a functional group containing sulfur and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The benzamide and bifuran moieties could potentially engage in π-π interactions . The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule.Chemical Reactions Analysis

Benzamides, in general, can participate in various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Bifuran compounds can undergo electrophilic substitution reactions. The reactivity of the N,N-dimethylsulfamoyl group would depend on its specific context within the molecule.Physical And Chemical Properties Analysis

Benzamides are typically solid at room temperature and have higher boiling points than alcohols of similar molar mass . They are also capable of participating in hydrogen bonding . The properties of the bifuran and N,N-dimethylsulfamoyl groups would further influence the overall properties of the compound.Wissenschaftliche Forschungsanwendungen

Herbicide Development

N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide belongs to the group of benzamides, which have been found to be herbicidally active. A representative compound, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, demonstrates the potential utility of benzamides in agricultural applications, particularly in controlling annual and perennial grasses in forage legumes, turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Synthesis and Drug Chemistry

The compound is related to benzamide derivatives, which have been explored for various applications in drug chemistry. For instance, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which are synthesized using a non-steroidal anti-inflammatory drug, have shown potential biological applications and interest in medicinal chemistry (Saeed et al., 2015).

Enzyme Inhibition and Molecular Docking

Benzamides, including derivatives similar to N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide, have been studied for their potential in enzyme inhibition and molecular docking. These compounds could inhibit enzymes to varying degrees and are of interest in the development of new medicinal therapies (Fahim & Shalaby, 2019).

Potential in Anti-Tubercular Drugs

Research into benzamide derivatives has also explored their potential as anti-tubercular agents. Novel derivatives have been synthesized and evaluated for in vitro activity against Mycobacterium tuberculosis, showing promising results and non-cytotoxic nature, which is crucial for drug development (Nimbalkar et al., 2018).

Antimicrobial and Antioxidant Activities

In the realm of antimicrobial and antioxidant research, benzamide derivatives have shown significant activity. Compounds synthesized using benzimidazole have demonstrated promising antimicrobial activity against various microorganisms and notable antioxidant properties (Sindhe et al., 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-20(2)26(22,23)15-8-5-13(6-9-15)18(21)19-12-14-7-10-17(25-14)16-4-3-11-24-16/h3-11H,12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMYHCXWOIYCJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2438552.png)

![methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2438558.png)

![(2,5-difluorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2438561.png)

![N-(2-(6-((2-methoxybenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2438565.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2438567.png)

![4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2438569.png)

![5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2438570.png)

![2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B2438572.png)